The DREADD Agonist JHU37160: A Comprehensive Technical Guide to its Mechanism of Action
The DREADD Agonist JHU37160: A Comprehensive Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of JHU37160, a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Developed for researchers, scientists, and drug development professionals, this document details the compound's binding affinity, functional potency, and in vivo effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
JHU37160 is a second-generation DREADD agonist designed for high potency and brain penetrance.[1][2] It selectively activates engineered G protein-coupled receptors (GPCRs), specifically the human M3 muscarinic receptor (hM3Dq) and the human M4 muscarinic receptor (hM4Di), which are respectively coupled to Gq and Gi signaling pathways.[3][4] Unlike the first-generation agonist clozapine-N-oxide (CNO), JHU37160 exhibits improved brain penetrance and a more favorable pharmacokinetic profile, making it a valuable tool for precise spatiotemporal control of neuronal activity in preclinical research.[2]
Activation of hM3Dq by JHU37160 initiates the Gq signaling cascade, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and subsequent neuronal depolarization and activation.[5][6]
Conversely, when JHU37160 binds to hM4Di, it triggers the Gi signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and inhibition of neuronal activity.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of JHU37160 with its target DREADDs.
| Parameter | hM3Dq | hM4Di | Reference |
| Binding Affinity (Ki) | 1.9 nM | 3.6 nM | [1][4] |
| Functional Potency (EC50) | 18.5 nM | 0.2 nM | [1][4] |
| Table 1: In Vitro Binding Affinity and Functional Potency of JHU37160 |
| Animal Model | DREADD Target | Dose (mg/kg, i.p.) | Effect | Reference |
| D1-DREADD Mice | hM3Dq | 0.01 - 1 | Inhibition of locomotor activity | [1][2] |
| D1-DREADD Mice | hM4Di | 0.01 - 1 | Inhibition of locomotor activity | [1][2] |
| TH-hM3Dq Rats | hM3Dq | 0.01 - 0.3 | Increased locomotor activity | [2] |
| Wild-type Mice | N/A | up to 1 | No significant effect on locomotor activity | [1] |
| Male Rats | N/A | 1 | Anxiogenic-like effects | [1] |
| Table 2: In Vivo Effects of JHU37160 on Locomotor Activity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: hM3Dq (Gq) Signaling Pathway Activated by JHU37160.
References
- 1. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 4. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 8. researchgate.net [researchgate.net]
